molecular formula C28H17N4NaO3S4 B167931 [2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt CAS No. 10132-80-6

[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt

Cat. No. B167931
CAS RN: 10132-80-6
M. Wt: 608.7 g/mol
InChI Key: AKGLQCZVRWSQHL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt, also known as TBTA-Na, is a versatile reagent used in various fields of scientific research. It is a popular ligand used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used in bioconjugation and material sciences.

Scientific Research Applications

[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt is a widely used reagent in CuAAC reactions, which are used in various fields of scientific research. In bioconjugation, CuAAC reactions are used to label biomolecules with fluorescent dyes or other functional groups. In material sciences, CuAAC reactions are used to synthesize polymers and nanoparticles. [2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt is also used in the synthesis of click chemistry-based probes for imaging and drug delivery.

Mechanism Of Action

[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt acts as a bidentate ligand, coordinating with both copper and azide ions. The complex formed between [2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt and copper stabilizes the Cu(I) species, which is essential for the CuAAC reaction. The sulfonic acid group on [2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt also enhances the solubility of the reagent in aqueous solutions.

Biochemical And Physiological Effects

[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt is not used in drug development, and hence, there is limited information available about its biochemical and physiological effects. However, studies have shown that [2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt is non-toxic and does not interfere with biological processes.

Advantages And Limitations For Lab Experiments

[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt has several advantages over other ligands used in CuAAC reactions. It has high stability, high solubility in aqueous solutions, and low toxicity. It also forms a stable complex with copper, which enhances the yield and efficiency of the CuAAC reaction. However, [2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt is relatively expensive compared to other ligands, and the synthesis method is complex and time-consuming.

Future Directions

[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt has the potential to be used in several new applications in the future. One of the most promising applications is in the development of click chemistry-based probes for imaging and drug delivery. [2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt can also be used in the synthesis of new materials with unique properties, such as stimuli-responsive polymers and nanoparticles. Further research is needed to explore these potential applications and optimize the synthesis method of [2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt to reduce the cost and increase the yield of the product.
Conclusion
[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt is a versatile reagent used in various fields of scientific research. It is a popular ligand used in CuAAC reactions, which are widely used in bioconjugation and material sciences. [2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt has several advantages over other ligands, including high stability, high solubility, and low toxicity. However, it is relatively expensive and the synthesis method is complex. Further research is needed to explore the potential applications of [2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt and optimize the synthesis method to reduce the cost and increase the yield of the product.

Synthesis Methods

[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt can be synthesized by reacting 2-mercaptobenzothiazole with 2,6-dibromo-4-methylphenol, followed by amination with 4-aminophenylacetic acid and conversion to the sodium salt. The synthesis method has been optimized to increase the yield and purity of the product.

properties

CAS RN

10132-80-6

Product Name

[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt

Molecular Formula

C28H17N4NaO3S4

Molecular Weight

608.7 g/mol

IUPAC Name

sodium;2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C28H18N4O3S4.Na/c1-14-2-9-21-24(25(14)39(33,34)35)38-28(32-21)17-6-11-20-23(13-17)37-27(31-20)16-5-10-19-22(12-16)36-26(30-19)15-3-7-18(29)8-4-15;/h2-13H,29H2,1H3,(H,33,34,35);/q;+1/p-1

InChI Key

AKGLQCZVRWSQHL-UHFFFAOYSA-M

Isomeric SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC6=C(C=C5)N=C(S6)C7=CC=C(C=C7)N)S(=O)(=O)[O-].[Na+]

SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC6=C(C=C5)N=C(S6)C7=CC=C(C=C7)N)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC6=C(C=C5)N=C(S6)C7=CC=C(C=C7)N)S(=O)(=O)[O-].[Na+]

Other CAS RN

10132-80-6

Origin of Product

United States

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